Ouabain (CAS 630-60-4), frequently utilized in its octahydrate form, is a highly polar cardiac glycoside and a highly specific inhibitor of the Na+/K+-ATPase pump. Structurally distinguished from other cardenolides by its heavily hydroxylated steroid nucleus and rhamnose sugar moiety, ouabain exhibits extreme hydrophilicity. In procurement and assay design, this compound is primarily selected as the benchmark reference material for Na+/K+-ATPase inhibition when aqueous solubility, rapid onset/offset kinetics, and avoidance of organic co-solvents are critical to experimental reproducibility [1]. Its distinct physicochemical profile makes it the standard for in vitro cellular assays, electrophysiology, and rodent-model isoform mapping where lipophilic alternatives would introduce unacceptable variables.
Substituting ouabain with more common clinical cardiac glycosides like digoxin or digitoxin routinely fails in precision laboratory environments due to stark differences in lipophilicity and receptor kinetics. Digoxin and digitoxin are highly lipophilic and require organic solvents (such as DMSO or ethanol) for stock solution preparation, which can induce baseline cytotoxicity, alter membrane fluidity, or confound ion channel recordings [1]. Furthermore, the slow dissociation rates of lipophilic cardenolides make them quasi-irreversible on standard experimental timescales, preventing the reversible block required in repeated-measure electrophysiological protocols [2]. Selecting ouabain bypasses these formulation and kinetic bottlenecks.
A primary driver for procuring ouabain over digoxin is its capacity to dissolve directly in aqueous media without organic co-solvents. Ouabain achieves an aqueous solubility of approximately 10 mg/mL at room temperature, whereas digoxin is practically insoluble in water, capping at roughly 0.064 mg/mL [1]. This >150-fold difference allows researchers to achieve saturating concentrations of the inhibitor in cell culture media without introducing DMSO or ethanol, which are known to independently alter resting membrane potentials and cell viability.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~10 mg/mL |
| Comparator Or Baseline | Digoxin (~0.064 mg/mL) |
| Quantified Difference | ~156-fold higher aqueous solubility |
| Conditions | Deionized water, 25°C |
Eliminates the need for organic solvents in stock solutions, preventing solvent-induced artifacts in sensitive cellular and electrophysiological assays.
The structural hydroxylation of ouabain yields a highly negative partition coefficient (LogP = -1.7), making it strictly hydrophilic. In contrast, digoxin (LogP = 1.26) and digitoxin (LogP = 2.8) readily partition into lipid bilayers [1]. This fundamental physicochemical difference means ouabain remains localized in the extracellular/aqueous compartment, acting selectively on the extracellular domains of the Na+/K+-ATPase without accumulating in intracellular lipid stores or crossing the blood-brain barrier as aggressively as its lipophilic counterparts [2].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP = -1.7 |
| Comparator Or Baseline | Digoxin (LogP = 1.26) |
| Quantified Difference | 2.96 log unit shift toward hydrophilicity |
| Conditions | Octanol-water partition coefficient |
Ensures the compound acts strictly at the cell surface without confounding intracellular lipid accumulation or off-target membrane disruption.
In patch-clamp and isolated tissue preparations, the reversibility of an inhibitor dictates experimental throughput. Ouabain exhibits a relatively rapid dissociation rate from the Na+/K+-ATPase, allowing for functional recovery (washout) of the pump current within minutes. Digoxin, due to higher lipophilicity and different binding thermodynamics, exhibits a much slower dissociation half-life, often exceeding 60 minutes in isolated preparations[1]. This makes digoxin quasi-irreversible on standard assay timescales, whereas ouabain permits multiple exposure-washout cycles on the same cell.
| Evidence Dimension | Receptor Dissociation Half-Life / Washout Time |
| Target Compound Data | Rapid (functional recovery in minutes) |
| Comparator Or Baseline | Digoxin (Prolonged, >60 minutes) |
| Quantified Difference | Enables reversible block vs. quasi-irreversible block |
| Conditions | In vitro myocardial tissue / patch-clamp washout |
Allows researchers to perform repeated-measure experimental designs on a single cell or tissue preparation, significantly reducing biological variability and material costs.
Because ouabain exhibits >150-fold higher aqueous solubility than digoxin, it is the mandatory choice for in vitro assays where the introduction of DMSO or ethanol would compromise cell viability or alter baseline ion channel activity [1]. Procurement of ouabain allows for the preparation of high-concentration aqueous stock solutions directly in physiological buffers.
Driven by its rapid dissociation kinetics and hydrophilic nature, ouabain is the preferred Na+/K+-ATPase inhibitor for electrophysiological studies requiring a washout phase. Unlike digoxin, which binds quasi-irreversibly, ouabain allows researchers to establish a baseline, apply the block, and wash out the compound to prove reversibility on the same patched cell [2].
In murine models, the α1 isoform of the Na+/K+-ATPase is highly resistant to ouabain (requiring millimolar concentrations), while the α2 and α3 isoforms remain highly sensitive (nanomolar concentrations). Ouabain's specific partitioning and kinetic profile make it the standard reagent procured to selectively isolate α2/α3 pump currents without affecting the housekeeping α1 pumps[2].
Acute Toxic;Health Hazard
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